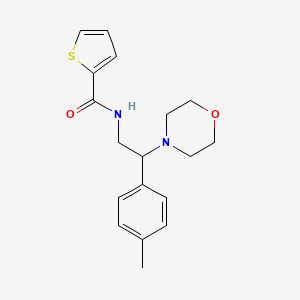

N-(2-morpholino-2-(p-tolyl)ethyl)thiophene-2-carboxamide

Description

N-(2-morpholino-2-(p-tolyl)ethyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a morpholinoethyl group and a para-tolyl substituent.

Properties

IUPAC Name |

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-14-4-6-15(7-5-14)16(20-8-10-22-11-9-20)13-19-18(21)17-3-2-12-23-17/h2-7,12,16H,8-11,13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRQBACQRCVNMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of p-tolyl ethylamine with morpholine to form the intermediate N-(2-morpholino-2-(p-tolyl)ethyl)amine.

Coupling with Thiophene-2-carboxylic Acid: The intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under anhydrous conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(p-tolyl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the thiophene moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the thiophene ring or the morpholine ring.

Reduction: Reduced forms of the carboxamide group or the thiophene ring.

Substitution: Substituted derivatives at the morpholine ring or the thiophene moiety.

Scientific Research Applications

Anticancer Activity

N-(2-morpholino-2-(p-tolyl)ethyl)thiophene-2-carboxamide has been investigated for its potential anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar activity.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiophene carboxamides showed significant inhibition of tumor growth in xenograft models. The compound's mechanism involves the modulation of apoptotic pathways and inhibition of angiogenesis, which are critical for tumor development and metastasis .

Neuroprotective Effects

Research has shown that thiophene derivatives can exert neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Case Study : In vitro studies revealed that this compound could reduce oxidative stress and apoptosis in neuronal cell cultures exposed to neurotoxic agents. This effect is attributed to the compound's ability to modulate signaling pathways involved in cell survival .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(p-tolyl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Core Structural Variations

The compound shares a thiophene-2-carboxamide backbone with several analogs, but substituents differentiate its properties:

Key Observations :

- Electronic Effects: The morpholino group in the target compound is electron-rich, contrasting with the electron-withdrawing nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide. This influences reactivity and binding interactions.

- Hydrophobicity : The p-tolyl group in the target compound and 8b enhances lipophilicity compared to nitro- or chlorophenyl-substituted analogs.

Crystallographic and Conformational Analysis

- Dihedral Angles: N-(2-Nitrophenyl)thiophene-2-carboxamide exhibits dihedral angles of 13.53°–16.07° between aromatic rings, influenced by nitro group sterics . The morpholinoethyl group in the target compound may reduce ring coplanarity due to its bulk.

- Hydrogen Bonding: Analogs like N-(2-nitrophenyl)thiophene-2-carboxamide form weak C–H⋯O/S interactions .

Biological Activity

N-(2-morpholino-2-(p-tolyl)ethyl)thiophene-2-carboxamide, a synthetic compound with the CAS number 899975-40-7, has garnered attention in various scientific fields due to its unique chemical structure and potential biological applications. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a morpholine ring, a p-tolyl group, and a thiophene-2-carboxamide moiety. These structural components contribute to its distinctive properties, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalytic activity.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activities, impacting various biochemical pathways relevant to disease states.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds structurally similar to this compound. For instance:

- In Vitro Studies : Compounds with similar scaffolds have shown low nanomolar IC50 values against various cancer cell lines, indicating strong anticancer properties. For example, derivatives tested against the NCI 60 cell line panel displayed significant growth inhibition in several cancer types .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 10 | A375 Melanoma | 0.51 |

| Compound 11 | A549 Lung Cancer | 0.63 |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Similar derivatives have exhibited potent antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound 7b | S. aureus | 0.22 |

| Compound 10 | E. coli | 0.25 |

Comparative Analysis with Similar Compounds

The uniqueness of this compound compared to similar compounds lies in its thiophene ring structure, which imparts distinct electronic and steric properties:

| Compound Type | Structure | Unique Features |

|---|---|---|

| Furan Analog | N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide | Furan ring instead of thiophene |

| Quinoxaline Analog | N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide | Quinoxaline ring structure |

Case Studies

- In Vivo Antitumor Efficacy : In a study involving xenograft models, compounds similar to this compound demonstrated significant tumor growth inhibition when administered at specific dosages (e.g., 30 mg/kg/day) .

- Antimicrobial Synergy : Research has indicated that combining this compound with traditional antibiotics like Ciprofloxacin enhances antimicrobial efficacy, reducing MIC values significantly .

Q & A

Q. What are the common synthetic routes for N-(2-morpholino-2-(p-tolyl)ethyl)thiophene-2-carboxamide, and what key intermediates are involved?

The synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a morpholino-p-tolylethylamine intermediate. Key steps include:

- Amidation using activating agents (e.g., EDCI/HOBt) to form the carboxamide bond.

- Purification via column chromatography to isolate intermediates and final products .

- Critical intermediates include 2-(morpholino)-2-(p-tolyl)ethylamine and activated thiophene-2-carbonyl derivatives .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the compound's structural integrity?

- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and functional group integration (e.g., morpholino protons at δ 2.4–3.2 ppm, aromatic protons from p-tolyl and thiophene groups) .

- HPLC assesses purity (>95% typically required for biological studies) .

- IR spectroscopy validates carbonyl (C=O stretch ~1650 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) groups .

Q. What in vitro assays are typically used to evaluate the compound's biological activity?

- Anticancer activity : MTT assay against cell lines (e.g., MCF-7, A549) to measure IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition) .

- Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Q. How does the presence of morpholino and p-tolyl groups influence the compound's physicochemical properties?

- The morpholino group enhances solubility in polar solvents (e.g., DMSO) due to its hydrophilic nature.

- The p-tolyl group increases lipophilicity (logP ~2.8), improving membrane permeability .

- Combined, these groups balance solubility and bioavailability, critical for in vivo applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent optimization : Use DMF or dichloromethane for amide coupling, balancing reactivity and solubility .

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions (e.g., racemization) .

- Catalyst screening : Test bases (e.g., DIEA) to accelerate reaction rates .

- Yield tracking : Compare yields under varying conditions using LC-MS for real-time monitoring .

Q. What strategies resolve discrepancies between computational predictions and experimental biological activity data?

- Molecular dynamics simulations : Refine docking poses (e.g., using AutoDock Vina) to account for protein flexibility .

- Metabolic stability assays : Test for off-target effects (e.g., CYP450 inhibition) that may alter activity .

- SAR analysis : Systematically modify substituents (e.g., replacing p-tolyl with fluorophenyl) to validate target engagement .

Q. How can structure-activity relationship (SAR) studies enhance therapeutic potential?

- Fragment-based design : Replace morpholino with piperazine to modulate binding affinity to kinases .

- Bioisosteric substitution : Swap thiophene with furan to reduce metabolic oxidation while retaining activity .

- Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors (e.g., amide carbonyl) for target specificity .

Q. What advanced analytical techniques confirm molecular configuration and stability?

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 415.18) .

- Stability studies : Use accelerated degradation tests (40°C/75% RH) with HPLC monitoring to assess shelf-life .

Q. What role does molecular docking play in elucidating the compound's mechanism of action?

- Target identification : Dock against kinase domains (e.g., EGFR) to predict binding modes and key residues (e.g., Lys721) .

- Free energy calculations : Use MM-GBSA to rank binding affinities and guide lead optimization .

- Cross-validation : Compare docking scores with experimental IC₅₀ values to refine computational models .

Q. How can data contradictions in biological assays be systematically addressed?

- Dose-response curves : Validate activity across multiple concentrations to rule out false positives .

- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to confirm selectivity .

- Replicate studies : Perform triplicate assays under standardized conditions to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.